molecular formula C13H11N3O2S B1316945 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 748738-32-1

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B1316945
CAS No.: 748738-32-1
M. Wt: 273.31 g/mol
InChI Key: LNPILXRCRBMXCD-UHFFFAOYSA-N
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Description

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a thiazole ring

Scientific Research Applications

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Further studies are needed to fully understand the safety and hazards associated with 2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione.

Future Directions

The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Isoindoline-1,3-dione derivatives have also shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease , suggesting a wide range of potential applications in the future.

Biochemical Analysis

Biochemical Properties

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AChE), exhibiting competitive inhibition with a Ki value ranging from 0.33 to 0.93 mM Additionally, this compound has demonstrated low acute toxicity, making it a promising candidate for further biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis and necrosis in cancer cell lines, particularly in Raji cells . The induction of cell death is mediated through the activation of specific signaling pathways and changes in gene expression. Furthermore, this compound has been observed to modulate cell signaling pathways, including those involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is a key aspect of its molecular mechanism . This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, the compound’s interactions with other proteins and enzymes involved in cell signaling and gene expression further contribute to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained cellular effects, including prolonged inhibition of acetylcholinesterase and continued induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In mice, the compound has demonstrated anticonvulsant activity at a dose of 15.1 mg/kg, with minimal neurotoxicity . Higher doses have been associated with adverse effects, including potential toxicity and reduced efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving acetylation and oxidation, leading to the formation of active metabolites . These metabolites contribute to the compound’s overall pharmacological effects and may influence its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound is transported across cell membranes through passive diffusion, facilitated by its hydrophobic nature . Once inside the cell, it interacts with various transporters and binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it exerts its effects on gene expression and cell signaling . Post-translational modifications, such as phosphorylation, may also influence the compound’s targeting to specific subcellular compartments, enhancing its biochemical and cellular effects .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoindoline-1,3-dione derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Aminothiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPILXRCRBMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560135
Record name 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748738-32-1
Record name 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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